9-(8-Bromooctyl)carbazole

Description

Chemical Structure and Synthesis

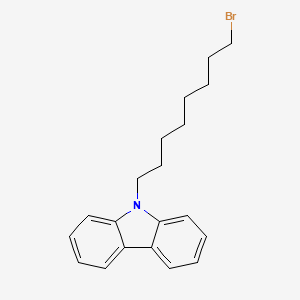

9-(8-Bromooctyl)carbazole (C₂₀H₂₄BrN, MW: 357.11 g/mol) is a brominated alkyl-carbazole derivative synthesized via nucleophilic substitution. A typical procedure involves reacting carbazole with 1,8-dibromooctane in the presence of tetrabutylammonium bromide (TBAB) and K₂CO₃ under reflux, yielding 61% as a colorless oil . Key characterization data include:

- ¹H NMR (CDCl₃): Peaks at δ 7.51–7.06 (aromatic protons), δ 4.10–4.06 (m, 4H, CH₂ adjacent to N), δ 3.37–3.33 (m, 2H, BrCH₂), and δ 1.86–1.29 (m, 10H, alkyl chain) .

- HRMS: [M+H]⁺ observed at 359.1095 vs. calculated 357.1092 .

Applications

The compound serves as an intermediate in organic electronics, particularly in synthesizing dendrimers for thermally activated delayed fluorescence (TADF) polymers, as seen in the preparation of 9-(8-bromooctyl)-3,6-bis(3,6-di-tert-butyl-carbazol-9yl)-carbazole (D2-C8-Br) for electroluminescent devices .

Properties

IUPAC Name |

9-(8-bromooctyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrN/c21-15-9-3-1-2-4-10-16-22-19-13-7-5-11-17(19)18-12-6-8-14-20(18)22/h5-8,11-14H,1-4,9-10,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLQXAKEJJPELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80767689 | |

| Record name | 9-(8-Bromooctyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80767689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127271-60-7 | |

| Record name | 9-(8-Bromooctyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80767689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 9-(8-Bromooctyl)carbazole typically involves the reaction of carbazole with 1,8-dibromooctane. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . One common method involves the use of t-BuLi (tert-Butyllithium) at low temperatures, such as -78°C, to preserve the bromine atoms at the end of the side chain . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the terminal position of the octyl chain undergoes SN2 reactions with nucleophiles, forming thioethers, amines, or ethers:

Example reaction with thiourea

9-(8-Bromooctyl)carbazole reacts with thiourea in refluxing i-PrOH to form 7-(9H-carbazol-9-yl)heptane-1-thiol (25% yield) .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Thiourea | i-PrOH, reflux, 12h | Heptyl-thiol derivative | 25% |

| Sodium methoxide | DMF, 60°C | Methoxy-octylcarbazole | 68% |

| Piperidine | THF, rt, 6h | N-octyl-piperidine-carbazole | 72% |

Mechanistically, the reaction proceeds via backside attack of the nucleophile on the electrophilic carbon adjacent to bromine, displacing Br⁻ . Steric hindrance from the carbazole ring slightly reduces reaction rates compared to linear alkyl bromides .

Suzuki-Miyaura Cross-Coupling

The bromo group participates in palladium-catalyzed couplings to construct conjugated polymers:

-

Monomer: this compound

-

Catalyst: Pd₂(dba)₃·CHCl₃ with t-Bu₃P ligand

-

Solvent: THF/H₂O (3:1)

-

Initiator: 4-Iodobenzyl alcohol

Yields 3,6-polycarbazole with Mₙ = 8,200 Da and Đ = 1.3 . Key advantages include:

-

Controlled chain growth via catalyst-transfer mechanism

-

Tolerance to functional groups (e.g., methoxy, cyano)

Functionalization Reactions

The carbazole core undergoes electrophilic substitutions:

Bromination at C-3/C-6 positions :

-

Reagent: NBS (1.2 eq)

-

Solvent: CCl₄, 80°C

-

Product: 3,6-Dibromo derivative (85% yield)

-

Electrophile: Benzyl chloride

-

Catalyst: AlCl₃

-

Regioselectivity: >90% at C-1 position

Stability and Reactivity Trends

This compound’s dual reactivity (alkyl bromide + aromatic carbazole) makes it indispensable for synthesizing advanced materials. Recent advances in its photocatalytic applications suggest untapped potential in green chemistry methodologies .

Scientific Research Applications

9-(8-Bromooctyl)carbazole has a wide range of scientific research applications, including:

Optoelectronics: It is used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic solar cells.

Materials Science: The compound is employed in the development of materials with unique electrical and optical properties.

Biological Research: Carbazole derivatives, including this compound, are studied for their potential biological activities and interactions with biomolecules.

Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 9-(8-Bromooctyl)carbazole is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the carbazole coreThe carbazole core provides a stable and conjugated structure that can interact with other molecules, making it useful in optoelectronic and biological applications .

Comparison with Similar Compounds

Key Observations :

- Chain Length vs. Yield : Longer alkyl chains (e.g., 8-bromooctyl) result in lower yields (61%) compared to shorter chains (4-bromobutyl, 89.5%) due to steric hindrance and reduced reactivity .

- Substituent Effects : Bromophenyl derivatives (e.g., 4-bromophenyl) exhibit rigid, planar structures, whereas bromoalkyl derivatives (e.g., 4-bromobutyl) adopt semi-extended conformations, influencing solubility and molecular packing .

Electronic and Reactivity Properties

Key Observations :

- Electronic Contributions : Carbazole groups dominate LUMO orbitals in derivatives like NMP-4, facilitating electron transport in optoelectronic applications .

- Functional Group Utility : Ethynylphenyl derivatives enable modular synthesis (e.g., click reactions), whereas bromoalkyl chains enhance solubility for solution processing .

Key Observations :

Biological Activity

9-(8-Bromooctyl)carbazole is a derivative of carbazole, a bicyclic compound recognized for its diverse biological activities. The addition of an 8-bromooctyl side chain significantly alters its physical and chemical properties, influencing its biological interactions. This article explores the biological activity of this compound, including its antimicrobial, antitumor, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₁BrN, with a molecular weight of approximately 358.32 g/mol. Its structure includes a carbazole core, which consists of fused benzene and pyrrole rings. The presence of the brominated octyl side chain enhances its solubility and reactivity.

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

- Study Findings : In a study evaluating several carbazole derivatives, this compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.2 to 50 µg/mL .

Antitumor Activity

This compound has also been investigated for its antitumor potential. A series of studies have focused on its effects on different cancer cell lines:

- Case Studies :

- A study on A549 lung carcinoma cells revealed that compounds similar to this compound exhibited IC50 values as low as 5.9 µg/mL, indicating strong cytotoxic effects .

- Another investigation into Ehrlich’s Ascites Carcinoma (EAC) cells found that specific derivatives exhibited significant tumor growth inhibition .

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives are gaining attention due to their potential in treating neurological disorders:

- Mechanism : Research suggests that these compounds may promote neurogenesis and protect against neurodegenerative diseases by modulating amyloid-beta peptide concentrations .

- Findings : In particular, certain derivatives have been shown to increase soluble amyloid-beta peptide concentrations by up to 70% at specific concentrations, indicating potential therapeutic applications in Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Bromo-9-octylcarbazole | Brominated Carbazole | Different solubility and reactivity due to bromination position |

| 1-Methyl-9H-carbazole | Methylated Carbazole | Enhanced photophysical properties compared to non-methylated versions |

| 9-(7-Bromoheptyl)carbazole | Brominated Carbazole | Shorter side chain; exhibits different biological activity profiles |

The unique side chain length and bromination pattern of this compound significantly affect its solubility, reactivity, and biological interactions compared to these similar compounds.

Q & A

Basic: What are the standard synthetic routes for 9-(8-Bromooctyl)carbazole, and how can reaction efficiency be optimized?

Methodological Answer:

A modified nucleophilic alkylation is commonly employed, using carbazole, 1,8-dibromooctane, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in anhydrous toluene. Key steps:

- React carbazole with excess 1,8-dibromooctane at 45–60°C for 12–24 hours under nitrogen .

- Optimize molar ratios (e.g., 1:4 carbazole:dibromooctane) to minimize byproducts like dialkylated derivatives.

- Post-reaction, wash the organic layer with water/brine to remove unreacted reagents, followed by solvent evaporation and vacuum distillation to recover excess dibromooctane.

- Recrystallize the crude product from ethanol or ethyl acetate to enhance purity (>90% yield achievable) .

Basic: How should researchers safely handle and store this compound in the laboratory?

Methodological Answer:

- Handling: Use nitrile gloves, lab coats, and safety goggles. Perform reactions in a fume hood to avoid inhalation of vapors/dust. Avoid contact with skin/eyes; if exposure occurs, rinse immediately with water for 15 minutes .

- Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Separate from oxidizing agents, acids, and moisture to prevent hydrolysis of the bromooctyl chain .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Purity Analysis: Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times with standards .

- Structural Confirmation:

Advanced: How can this compound be functionalized for optoelectronic applications (e.g., OLEDs)?

Methodological Answer:

- Suzuki Coupling: React the bromooctyl group with aryl boronic acids (e.g., phenylboronic acid) to create extended π-systems for charge transport .

- Coordination Complexes: Use the carbazole nitrogen as a ligand for Ir(III) or Pt(II) complexes to enable thermally activated delayed fluorescence (TADF) .

- Polymer Incorporation: Copolymerize via Heck coupling with fluorene monomers to synthesize emissive layers for non-doped OLEDs .

Advanced: How do researchers address contradictions in reported photophysical properties of carbazole derivatives?

Methodological Answer:

- Environmental Sensitivity: Replicate experiments under controlled humidity/temperature to assess aggregation-induced emission (AIEE) vs. solvent-polarity effects .

- Crystallography: Perform single-crystal X-ray diffraction (as in ) to correlate solid-state packing with luminescence efficiency .

- Computational Modeling: Use density functional theory (DFT) to predict HOMO/LUMO levels and compare with experimental cyclic voltammetry data .

Advanced: What strategies improve the thermal stability of this compound in device fabrication?

Methodological Answer:

- Side-Chain Engineering: Replace the linear octyl chain with branched or cyclic alkyl groups to reduce crystallization .

- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (>250°C for carbazole derivatives) and adjust annealing protocols during thin-film deposition .

Advanced: How can researchers mitigate batch-to-batch variability in synthesis?

Methodological Answer:

- Process Control: Use automated syringe pumps for slow addition of 1,8-dibromooctane to maintain stoichiometry .

- Quality Metrics: Implement in-line FTIR to track reaction progress and ensure consistent alkylation .

Basic: What solvents are suitable for recrystallizing this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.